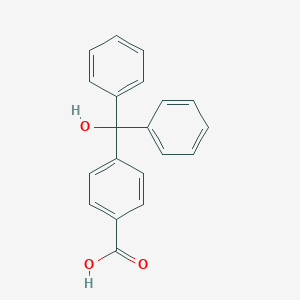

4-(Diphenylhydroxymethyl)benzoic acid

Description

Properties

IUPAC Name |

4-[hydroxy(diphenyl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O3/c21-19(22)15-11-13-18(14-12-15)20(23,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,23H,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZWBWPALJLUBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60325069 | |

| Record name | 4-(Diphenylhydroxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19672-49-2 | |

| Record name | 19672-49-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Diphenylhydroxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Diphenylhydroxymethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Diphenylhydroxymethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and widely utilized two-step synthetic pathway for the preparation of 4-(Diphenylhydroxymethyl)benzoic acid. This compound is a valuable building block in medicinal chemistry and materials science. The synthesis involves the initial formation of 4-benzoylbenzoic acid via a Friedel-Crafts acylation, followed by a Grignard reaction to yield the final tertiary alcohol. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow to facilitate its successful implementation in a laboratory setting.

I. Synthesis Pathway Overview

The synthesis of this compound is typically achieved in two sequential steps:

-

Step 1: Friedel-Crafts Acylation to Synthesize 4-Benzoylbenzoic Acid. This initial step involves the acylation of an aromatic substrate to produce the key intermediate, 4-benzoylbenzoic acid. A common and effective method is the Friedel-Crafts acylation of toluene with benzoyl chloride, followed by oxidation of the methyl group.[1][2]

-

Step 2: Grignard Reaction to Form this compound. The second step employs a Grignard reaction. The ketone functional group of 4-benzoylbenzoic acid is reacted with a phenylmagnesium bromide Grignard reagent to form the desired diphenylhydroxymethyl moiety.[3][4]

II. Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |

| 4-Benzoylbenzoic Acid | C₁₄H₁₀O₃ | 226.23 | 198-200 | 85-95 |

| This compound | C₂₀H₁₆O₃ | 304.34 | 210-215 | 70-85 |

III. Experimental Protocols

Step 1: Synthesis of 4-Benzoylbenzoic Acid via Friedel-Crafts Acylation[1][2]

This procedure details the synthesis of 4-benzoylbenzoic acid from toluene and benzoyl chloride, followed by oxidation.

Part A: Synthesis of 4-Methylbenzophenone

-

Materials:

-

Toluene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride in dichloromethane.

-

Cool the suspension to 0-5 °C using an ice bath.

-

Slowly add a solution of benzoyl chloride in dichloromethane to the cooled suspension with continuous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, add toluene dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 4-methylbenzophenone.

-

Part B: Oxidation of 4-Methylbenzophenone to 4-Benzoylbenzoic Acid

-

Materials:

-

4-Methylbenzophenone

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bisulfite (NaHSO₃) (if necessary)

-

-

Procedure:

-

Dissolve 4-methylbenzophenone in a solution of sodium hydroxide in water.

-

Heat the mixture to reflux and add a solution of potassium permanganate in water portion-wise over several hours.

-

Continue refluxing until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter to remove the manganese dioxide precipitate. If the filtrate is still purple, add a small amount of sodium bisulfite to decolorize it.

-

Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to precipitate the 4-benzoylbenzoic acid.

-

Collect the white precipitate by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 4-benzoylbenzoic acid.

-

Step 2: Synthesis of this compound via Grignard Reaction[3][4]

This procedure describes the conversion of 4-benzoylbenzoic acid to the final product using a Grignard reagent.

-

Materials:

-

4-Benzoylbenzoic acid

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for initiation)

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent):

-

Ensure all glassware is rigorously dried.

-

Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine.

-

Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be required.

-

Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with 4-Benzoylbenzoic Acid:

-

In a separate flask, dissolve 4-benzoylbenzoic acid in anhydrous THF.

-

Cool the solution of the Grignard reagent in an ice bath.

-

Slowly add the solution of 4-benzoylbenzoic acid to the Grignard reagent with vigorous stirring. A precipitate will form.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid to hydrolyze the magnesium alkoxide.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.

-

-

IV. Spectroscopic Data

-

¹H NMR (CDCl₃, δ): 7.40-7.65 (m, 5H, Ar-H), 7.80-7.90 (d, 2H, Ar-H), 8.15-8.25 (d, 2H, Ar-H), 10.5 (br s, 1H, COOH).

-

¹³C NMR (CDCl₃, δ): 128.5, 129.5, 130.2, 130.8, 132.9, 137.5, 142.1, 166.5 (COOH), 196.2 (C=O).

-

IR (KBr, cm⁻¹): 3300-2500 (broad, O-H stretch of carboxylic acid), 1685 (C=O stretch of ketone), 1605, 1575 (C=C aromatic stretch).

This compound

-

¹H NMR (DMSO-d₆, δ): 7.15-7.40 (m, 10H, Ar-H of phenyl groups), 7.45 (d, 2H, Ar-H), 7.85 (d, 2H, Ar-H), 6.55 (s, 1H, OH), 12.8 (br s, 1H, COOH).

-

¹³C NMR (DMSO-d₆, δ): 81.5 (C-OH), 126.9, 127.8, 128.3, 129.5, 130.1, 145.8, 147.2, 167.4 (COOH).

-

IR (KBr, cm⁻¹): 3600-3300 (broad, O-H stretch of alcohol), 3300-2500 (broad, O-H stretch of carboxylic acid), 1680 (C=O stretch of carboxylic acid), 1600, 1500 (C=C aromatic stretch).

V. Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis pathway for this compound.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-(Diphenylhydroxymethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Diphenylhydroxymethyl)benzoic acid. The information is intended to support research, development, and application of this compound in various scientific fields, including medicinal chemistry and materials science.

Chemical Identity and Structure

This compound, a derivative of benzoic acid, is characterized by the presence of a diphenylhydroxymethyl group at the para position of the benzene ring.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-[hydroxy(diphenyl)methyl]benzoic acid[1] |

| CAS Number | 19672-49-2[2][3][4] |

| Molecular Formula | C₂₀H₁₆O₃[1][2] |

| Molecular Weight | 304.34 g/mol [2] |

| Synonyms | 4-(α-Hydroxybenzhydryl)benzoic acid, α,α-Diphenyl-α-hydroxy-p-toluic acid[2][3] |

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, several parameters are based on computational predictions and should be considered as estimates.

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 210-215 °C[2][3] | Experimental |

| Boiling Point | 511.2 ± 38.0 °C[3] | Predicted |

| Density | 1.253 ± 0.06 g/cm³[3] | Predicted |

| pKa | 4.24 ± 0.10[3] | Predicted |

| logP | 3.7[1][5] | Predicted |

| Appearance | White to off-white powder[2][3] | Experimental |

Solubility

Synthesis and Reactivity

This compound serves as a versatile precursor in organic synthesis, notably as a building block for trityl linkers used in solid-phase synthesis and in the development of bioactive molecules.

A common synthetic route to this compound involves the Grignard reaction. The general workflow for this synthesis is depicted in the following diagram.

References

Spectroscopic Analysis of 4-(Diphenylhydroxymethyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-(Diphenylhydroxymethyl)benzoic acid, a compound of interest in pharmaceutical development and advanced materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the compound, supported by detailed experimental protocols for its characterization.

Introduction

This compound (C₂₀H₁₆O₃, Molar Mass: 304.34 g/mol ) is a multifunctional molecule featuring a carboxylic acid, a tertiary alcohol, and three aromatic rings.[1] This unique combination of functional groups makes spectroscopic analysis a critical tool for its identification, purity assessment, and structural elucidation. This guide serves as a comprehensive resource for researchers working with this and structurally related compounds.

Predicted Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Data

The following table outlines the expected chemical shifts for the protons and carbon atoms in this compound. These predictions are based on the analysis of similar aromatic carboxylic acids and alcohols.[2][3]

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Carboxylic Acid -OH | ~12.0 | Broad Singlet | 1H | -COOH |

| Aromatic H (benzoic acid ring) | 7.9 - 8.1 | Multiplet | 4H | Protons ortho and meta to -COOH |

| Aromatic H (diphenylmethyl rings) | 7.2 - 7.5 | Multiplet | 10H | Protons on the two phenyl rings |

| Tertiary Alcohol -OH | Variable (typically 2-5) | Singlet | 1H | -OH |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | 165 - 185 | -COOH |

| Aromatic Carbons | 125 - 150 | Aromatic ring carbons |

| Tertiary Carbon (bearing -OH) | 70 - 85 | -C(Ph)₂OH |

Table 2: Expected Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl and carbonyl functional groups.[2][4]

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Carboxylic Acid O-H | 2500 - 3300 (broad) | O-H stretch |

| Aromatic C-H | 3000 - 3100 | C-H stretch |

| Carbonyl C=O | 1680 - 1710 | C=O stretch |

| Aromatic C=C | 1450 - 1600 | C=C stretch |

| C-O (Alcohol & Acid) | 1210 - 1320 | C-O stretch |

| O-H (Alcohol) | 3200 - 3600 (broad) | O-H stretch |

Table 3: Predicted Mass Spectrometry (MS) Data

The following predicted mass-to-charge ratios (m/z) are for various adducts of this compound that may be observed in electrospray ionization mass spectrometry (ESI-MS).[5]

| Adduct | Predicted m/z |

| [M+H]⁺ | 305.11723 |

| [M+Na]⁺ | 327.09917 |

| [M-H]⁻ | 303.10267 |

| [M+NH₄]⁺ | 322.14377 |

| [M+K]⁺ | 343.07311 |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, and relaxation delay.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum, referencing it to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

-

Instrument Setup:

-

Use an ESI-MS instrument, which can be coupled with a liquid chromatography system (LC-MS) for sample introduction.

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable spray and efficient ionization.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the mass spectrometer or inject it into the LC system.

-

Acquire the mass spectrum in either positive or negative ion mode over a relevant m/z range.

-

-

Data Analysis:

-

Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) to confirm the molecular weight.

-

If tandem MS (MS/MS) capabilities are available, select the molecular ion and subject it to collision-induced dissociation (CID) to obtain fragmentation data for further structural confirmation.

-

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of an organic compound.

References

- 1. This compound | C20H16O3 | CID 348961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. PubChemLite - this compound (C20H16O3) [pubchemlite.lcsb.uni.lu]

Unraveling the Solubility of 4-(Diphenylhydroxymethyl)benzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the solubility profile of 4-(Diphenylhydroxymethyl)benzoic acid, a crucial consideration for researchers, scientists, and professionals in drug development. Due to a lack of publicly available quantitative solubility data for this specific compound, this guide offers a qualitative solubility profile based on the general principles of organic chemistry and information available for analogous compounds. Furthermore, a detailed, generalized experimental protocol for determining the solubility of aromatic carboxylic acids is provided to enable researchers to ascertain precise quantitative data.

Core Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₂₀H₁₆O₃ and a molecular weight of approximately 304.34 g/mol . Its structure features a carboxylic acid group and a hydroxyl group, both of which influence its solubility characteristics. The presence of two phenyl rings contributes to its nonpolar character.

Qualitative Solubility Profile

The solubility of this compound is dictated by the interplay of its polar functional groups (carboxylic acid and hydroxyl) and its large nonpolar surface area (two phenyl rings). While the polar groups can engage in hydrogen bonding with polar solvents, the significant nonpolar character suggests that it will exhibit limited solubility in highly polar solvents like water and better solubility in organic solvents.

Based on these structural features and information from related compounds, a qualitative solubility profile in common laboratory solvents is summarized in the table below. It is important to note that this information is inferred and should be confirmed by experimental determination.

| Solvent Classification | Common Lab Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble to Insoluble | The large nonpolar diphenylmethyl group outweighs the hydrogen bonding potential of the carboxylic acid and hydroxyl groups. |

| Methanol, Ethanol | Soluble | The alkyl chain of the alcohol is nonpolar enough to interact with the phenyl rings, while the hydroxyl group can act as a hydrogen bond donor and acceptor with the solute. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong hydrogen bond acceptor and has a high polarity, which can solvate the carboxylic acid and hydroxyl groups. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of solvating the polar functional groups. | |

| Acetone, Acetonitrile | Moderately Soluble | These solvents are polar enough to interact with the functional groups but may be less effective at solvating the entire molecule compared to DMSO or DMF. | |

| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble | The polarity of the carboxylic acid and hydroxyl groups limits solubility in nonpolar solvents. |

| Other | Dichloromethane (DCM) | Moderately Soluble | DCM has a moderate polarity and can solvate a range of organic compounds. |

| Ethyl Acetate | Moderately Soluble | Ethyl acetate has both polar (ester group) and nonpolar (ethyl and acetyl groups) characteristics, making it a potentially suitable solvent. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following outlines a general and robust methodology for determining the solubility of a solid organic compound like this compound in various solvents.

Principle

The equilibrium solubility is determined by creating a saturated solution of the compound in a specific solvent at a controlled temperature. The concentration of the dissolved compound in the supernatant is then quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (solid)

-

Selected laboratory solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure

-

Preparation of Solvent: Ensure all solvents are of high purity (HPLC grade) and degassed if necessary.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC) to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound. A pre-established calibration curve for this compound is required for accurate quantification.

-

Calculation: Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of an organic compound.

Conclusion

An In-depth Technical Guide to 4-(Diphenylhydroxymethyl)benzoic Acid: Synthesis, and Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Diphenylhydroxymethyl)benzoic acid is a versatile organic compound with a growing presence in medicinal chemistry and materials science. This technical guide provides a comprehensive literature review of its discovery and history, plausible synthetic routes, and its potential role as a modulator of critical cellular pathways. While the specific historical details of its initial synthesis are not extensively documented in readily available literature, its structural motifs suggest its emergence from the rich history of aromatic carboxylic acid synthesis. This document details probable experimental protocols for its preparation, summarizes its physicochemical properties, and explores its putative mechanism of action as a kinesin spindle protein (KSP) inhibitor, a promising target in oncology.

Introduction

This compound, with the chemical formula C₂₀H₁₆O₃, is an aromatic carboxylic acid characterized by a benzoic acid core substituted with a diphenylhydroxymethyl group.[1][2] This unique structure imparts a combination of rigidity and functionality, making it a valuable intermediate in the synthesis of pharmaceuticals, specialty polymers, and as a component in cosmetic formulations.[3] Its utility in pharmaceutical development is particularly noteworthy, where it serves as a scaffold for designing novel therapeutic agents, including potential anti-inflammatory, analgesic, and antitumor compounds.[3] This guide will delve into the known synthesis methodologies, physicochemical characteristics, and the compelling evidence suggesting its role as a kinesin spindle protein inhibitor.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and formulation in various applications.

| Property | Value | Reference |

| IUPAC Name | 4-[hydroxy(diphenyl)methyl]benzoic acid | [1] |

| CAS Number | 19672-49-2 | [1] |

| Molecular Formula | C₂₀H₁₆O₃ | [1] |

| Molecular Weight | 304.34 g/mol | [1] |

| Appearance | White to off-white powder | |

| Melting Point | 210-215 °C | |

| Purity | ≥98.0% (HPLC) | |

| SMILES | O=C(O)c1ccc(C(O)(c2ccccc2)c2ccccc2)cc1 | |

| InChIKey | CPZWBWPALJLUBJ-UHFFFAOYSA-N | [1] |

Synthesis of this compound: Plausible Experimental Protocols

While a definitive seminal publication on the synthesis of this compound is not readily apparent in the surveyed literature, its structure strongly suggests two primary synthetic routes: a Grignard reaction and a Friedel-Crafts reaction. Below are detailed, plausible experimental protocols for these methods.

Grignard Reaction Protocol

This method likely involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with a 4-carboxybenzophenone derivative.

Reaction Scheme:

Caption: Plausible Grignard reaction pathway for the synthesis of this compound.

Experimental Details:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Slowly add a solution of bromobenzene in anhydrous diethyl ether to initiate the Grignard reagent formation. The reaction is exothermic and should be controlled by the rate of addition.

-

Grignard Reaction: To the freshly prepared phenylmagnesium bromide solution, add a solution of 4-carboxybenzophenone in anhydrous tetrahydrofuran (THF) dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then acidified with dilute hydrochloric acid. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a white solid.

Friedel-Crafts Acylation/Alkylation Protocol

An alternative approach could involve a Friedel-Crafts reaction, where a substituted benzoic acid is reacted with a diphenylmethyl derivative or vice versa in the presence of a Lewis acid catalyst.

Experimental Workflow:

Caption: A generalized workflow for the synthesis of this compound via a Friedel-Crafts type reaction.

Experimental Details:

-

Reaction Setup: A solution of 4-(chlorocarbonyl)benzoic acid in an excess of benzene is prepared in a round-bottom flask equipped with a stirrer and a reflux condenser.

-

Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) is added portion-wise to the reaction mixture at 0°C.

-

Reaction: The mixture is then heated to reflux and maintained at that temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization.

Potential Biological Activity: Kinesin Spindle Protein (KSP) Inhibition

While direct quantitative data for this compound's activity is sparse in the public domain, its structural similarity to known kinesin spindle protein (KSP) inhibitors suggests it may act on this target. KSP, also known as Eg5, is a motor protein essential for the formation of the bipolar mitotic spindle, a critical structure for chromosome segregation during cell division. Inhibition of KSP leads to the formation of monopolar spindles, activating the spindle assembly checkpoint and ultimately inducing apoptosis in proliferating cells. This makes KSP a compelling target for anticancer drug development.

Signaling Pathway of KSP Inhibition-Induced Apoptosis

Inhibition of KSP initiates a cascade of events that culminates in programmed cell death, primarily through the intrinsic apoptotic pathway. This process is often independent of the p53 tumor suppressor protein, which is a significant advantage in treating cancers with mutated or non-functional p53.

Caption: Proposed signaling pathway for apoptosis induced by KSP inhibition.

The inhibition of KSP by a small molecule like this compound would prevent the proper separation of centrosomes, leading to the formation of a monopolar spindle. This structural defect activates the spindle assembly checkpoint, causing the cell to arrest in mitosis. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, a key step of which is the activation of the pro-apoptotic protein Bax. Activated Bax then leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, ultimately resulting in apoptosis.

Quantitative Data for Known KSP Inhibitors

To provide a context for the potential potency of this compound, Table 2 summarizes the half-maximal inhibitory concentrations (IC₅₀) of several well-characterized KSP inhibitors.

| KSP Inhibitor | IC₅₀ (nM) | Cell Line | Reference |

| Monastrol | 14,000 | HeLa | |

| Ispinesib (SB-715992) | 1.6 | Various Cancer Cell Lines | |

| ARRY-520 (Filanesib) | 3 | Multiple Myeloma Cell Lines | |

| SB743921 | 0.5 - 5 | Breast Cancer Cell Lines | [2] |

Conclusion and Future Directions

This compound is a compound of significant interest due to its versatile chemical nature and potential applications in drug discovery. While its historical origins are not clearly defined in accessible literature, its synthesis is achievable through established organic chemistry reactions. The compelling structural similarities to known KSP inhibitors and the well-understood downstream consequences of KSP inhibition highlight a promising avenue for future research.

To fully elucidate the therapeutic potential of this compound, further studies are warranted. Specifically, the definitive synthesis and characterization of the compound, followed by in vitro and in vivo evaluation of its activity against KSP and its effects on cancer cell proliferation and apoptosis, are critical next steps. Such research will be invaluable for drug development professionals seeking to expand the arsenal of targeted anticancer therapies.

References

An In-depth Technical Guide to the Structural Elucidation of 4-(Diphenylhydroxymethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 4-(Diphenylhydroxymethyl)benzoic acid. The document outlines the key analytical techniques and expected data for the characterization of this molecule. While experimental spectra for this specific compound are not widely available in public databases, this guide presents predicted spectroscopic data based on the analysis of its structural analogues. Detailed methodologies for synthesis and purification, along with an exploration of its relevance in the context of antitumor drug development, are also provided.

Introduction

This compound, with the chemical formula C₂₀H₁₆O₃ and a molecular weight of 304.34 g/mol , is a bifunctional organic compound.[1] It incorporates a carboxylic acid group on a benzene ring, which is, in turn, substituted with a diphenylhydroxymethyl group. This unique structural arrangement makes it a valuable precursor in organic synthesis, notably as a reactant for the development of antitumor kinesin spindle protein inhibitors.[2] The structural confirmation of such molecules is paramount for their application in medicinal chemistry and materials science. This guide details the necessary steps for its complete structural elucidation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₆O₃ | [1] |

| Molecular Weight | 304.34 g/mol | |

| IUPAC Name | 4-(hydroxydiphenylmethyl)benzoic acid | [1] |

| CAS Number | 19672-49-2 | |

| Melting Point | 210-215 °C | |

| Appearance | White to off-white powder | |

| Purity (typical) | ≥98.0% (HPLC) |

Table 1: Physicochemical Properties of this compound

Synthesis and Purification

A plausible and common method for the synthesis of this compound involves the Grignard reaction. The general workflow for this synthesis is depicted in the following diagram.

Figure 1: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

Materials:

-

Methyl 4-bromobenzoate

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether

-

Benzophenone

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a crystal of iodine and gently warm to initiate the reaction. Add a solution of methyl 4-bromobenzoate in anhydrous diethyl ether dropwise to the magnesium turnings under a nitrogen atmosphere. The reaction mixture is stirred until the magnesium is consumed.

-

Grignard Reaction: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of benzophenone in anhydrous diethyl ether dropwise with continuous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

-

Work-up and Hydrolysis: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. The combined organic layers are then treated with an aqueous solution of sodium hydroxide and stirred overnight to hydrolyze the ester.

-

Purification: Separate the aqueous layer and acidify with hydrochloric acid to precipitate the crude this compound. Filter the precipitate, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A gradient mixture of acetonitrile and water (with 0.1% trifluoroacetic acid).

Procedure:

-

Prepare a standard solution of the purified product in the mobile phase.

-

Inject the sample into the HPLC system.

-

Monitor the elution at a suitable wavelength (e.g., 254 nm).

-

The purity of the sample is determined by the peak area percentage. A purity of ≥98.0% is typically expected for the purified product.

Spectroscopic and Spectrometric Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected data from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 12.0 - 13.0 | br s | 1H | -COOH |

| ~ 7.9 - 8.1 | d | 2H | Aromatic (protons ortho to -COOH) |

| ~ 7.2 - 7.5 | m | 12H | Aromatic (protons of phenyl groups and protons meta to -COOH) |

| ~ 6.0 - 6.5 | s | 1H | -OH |

Table 2: Predicted ¹H NMR Data for this compound

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 167 - 170 | -COOH |

| ~ 145 - 148 | Quaternary aromatic C (ipso to -C(Ph)₂OH) |

| ~ 140 - 145 | Quaternary aromatic C (ipso to phenyl groups) |

| ~ 128 - 132 | Aromatic CH (phenyl groups and benzoic acid ring) |

| ~ 125 - 128 | Aromatic CH (phenyl groups) |

| ~ 80 - 85 | Quaternary C (-C(Ph)₂OH) |

Table 3: Predicted ¹³C NMR Data for this compound

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Predicted Frequency (cm⁻¹) | Intensity | Assignment |

| 3400 - 3600 | Broad | O-H stretch (hydroxyl group) |

| 2500 - 3300 | Broad | O-H stretch (carboxylic acid) |

| ~ 1680 - 1710 | Strong | C=O stretch (carboxylic acid) |

| ~ 1600, 1495, 1450 | Medium | C=C stretch (aromatic rings) |

| ~ 1200 - 1300 | Strong | C-O stretch (carboxylic acid and tertiary alcohol) |

| ~ 700 - 760 | Strong | C-H bend (monosubstituted benzene) |

Table 4: Predicted IR Data for this compound

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

| m/z | Ion |

| 304.11 | [M]⁺ |

| 305.12 | [M+H]⁺ |

| 327.10 | [M+Na]⁺ |

| 287.11 | [M-OH]⁺ |

| 259.11 | [M-COOH]⁺ |

Table 5: Predicted Mass Spectrometry Data for this compound

Involvement in Signaling Pathways

Derivatives of this compound have been investigated as reactants for the synthesis of antitumor agents that target the kinesin spindle protein (KSP).[2] KSP, also known as Eg5, is a motor protein essential for the formation of a bipolar mitotic spindle during cell division. Inhibition of KSP leads to the formation of monopolar spindles, mitotic arrest, and subsequent apoptosis in cancer cells. This makes KSP a promising target for cancer chemotherapy.

The logical relationship for the development of KSP inhibitors from this compound is illustrated below.

Figure 2: Logical pathway from precursor to cellular effect.

Conclusion

References

An In-depth Technical Guide on the Thermal Stability and Degradation of 4-(Diphenylhydroxymethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Diphenylhydroxymethyl)benzoic acid is a versatile organic compound with applications in pharmaceuticals and materials science. A thorough understanding of its thermal stability and degradation profile is critical for its handling, storage, and application in high-temperature processes. This technical guide provides a comprehensive overview of the thermal properties of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds, including triphenylmethanol and benzoic acid derivatives, to propose likely thermal behaviors and degradation pathways. This document outlines standard experimental protocols for thermal analysis and presents hypothesized degradation mechanisms to guide future research and development.

Introduction

This compound possesses two key functional groups that dictate its thermal behavior: a carboxylic acid attached to a phenyl ring and a tertiary benzylic alcohol (diphenylhydroxymethyl group). The thermal stability of this compound is a crucial parameter for its use in various applications, particularly in the synthesis of polymers and in pharmaceutical formulations where thermal processing steps may be involved. Thermal degradation can lead to the formation of impurities, altering the chemical and physical properties of the final product. This guide explores the expected thermal stability and decomposition pathways of this compound based on established chemical principles and data from analogous structures.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₆O₃ | [1][2] |

| Molecular Weight | 304.34 g/mol | [1][2] |

| Melting Point | 210-215 °C | [2] |

| Appearance | White to off-white solid | General knowledge |

| IUPAC Name | 4-[hydroxy(diphenyl)methyl]benzoic acid | [1] |

| CAS Number | 19672-49-2 | [1][2] |

Proposed Thermal Analysis Data

Table 2: Hypothesized Thermal Events for this compound

| Thermal Event | Technique | Estimated Temperature Range (°C) | Associated Mass Loss (%) | Description |

| Melting | DSC | 210 - 215 | 0 | Endothermic event corresponding to the solid-to-liquid phase transition. |

| Dehydration | TGA/DSC | > 220 | ~5.9% | Initial degradation step involving the loss of a water molecule from the tertiary alcohol. This would be an endothermic event. |

| Decarboxylation | TGA/DSC | > 250 | ~14.5% | Subsequent or concurrent loss of carbon dioxide from the carboxylic acid group. This is also an endothermic process. |

| Further Decomposition | TGA | > 300 | Variable | Fragmentation of the remaining hydrocarbon structure at higher temperatures. |

Experimental Protocols

To empirically determine the thermal stability and degradation profile of this compound, the following standard experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to degrade and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset of degradation is typically determined from the intersection of the baseline and the tangent of the mass loss curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other phase transitions, as well as the enthalpy changes associated with these events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. An empty, sealed aluminum pan is to be used as a reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., Nitrogen) with a purge gas flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 250 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile degradation products formed during thermal decomposition.

Methodology:

-

Instrument: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Sample Preparation: Place a small amount (0.1-1 mg) of this compound into a pyrolysis tube.

-

Pyrolysis Conditions: Heat the sample to a series of elevated temperatures (e.g., 250 °C, 300 °C, and 400 °C) in an inert atmosphere.

-

GC-MS Analysis: The volatile pyrolysis products are transferred directly to the GC column for separation and subsequently identified by the MS detector.

-

Data Analysis: Identify the degradation products by comparing their mass spectra with a library of known compounds.

Proposed Degradation Pathway

The thermal degradation of this compound is likely to proceed through a multi-step pathway involving its two main functional groups. The proposed pathway is illustrated in the diagram below. The initial steps are hypothesized to be either dehydration or decarboxylation, followed by further fragmentation at higher temperatures. The degradation of benzoic acid and its derivatives is known to proceed via decarboxylation at elevated temperatures.[3]

Caption: Proposed thermal degradation pathways of this compound.

Experimental Workflow Visualization

The logical flow for a comprehensive thermal stability analysis is outlined in the following diagram.

Caption: Workflow for the thermal analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the anticipated thermal stability and degradation of this compound. While direct experimental data remains to be published, the analysis of its structural motifs allows for the formulation of a plausible degradation pathway initiated by dehydration and/or decarboxylation. The provided experimental protocols offer a clear roadmap for researchers to empirically validate these hypotheses and to generate the much-needed quantitative data for this compound. A thorough thermal analysis as outlined is indispensable for ensuring the safe and effective application of this compound in scientific and industrial settings.

References

The Pivotal Role of 4-(Diphenylhydroxymethyl)benzoic Acid in the Development of Kinesin Spindle Protein Inhibitors for Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Diphenylhydroxymethyl)benzoic acid is a chemical intermediate whose significance in the biomedical field is primarily defined by its role as a key structural component in the synthesis of a promising class of anti-cancer agents: Kinesin Spindle Protein (KSP) inhibitors. While the molecule itself does not exhibit a direct biological mechanism of action, its integration into more complex chemical entities is critical for the development of potent and selective antimitotic drugs. This technical guide elucidates the mechanism of action of KSP inhibitors derived from this compound, providing a comprehensive overview of the target, the signaling pathways involved, quantitative data on inhibitor potency, and detailed experimental protocols for their evaluation.

Introduction: The Kinesin Spindle Protein (KSP) as a Therapeutic Target in Oncology

The Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a motor protein that belongs to the kinesin-5 superfamily.[1][2] KSP is essential for the proper formation of the bipolar mitotic spindle during cell division.[1][2] It functions by hydrolyzing ATP to move along microtubules, pushing the spindle poles apart.[1] This action is critical for the separation of centrosomes and the establishment of a functional spindle apparatus, a prerequisite for accurate chromosome segregation into daughter cells.

The expression and activity of KSP are tightly regulated and are largely restricted to proliferating cells. This makes KSP a highly attractive target for cancer chemotherapy. Unlike traditional antimitotic agents like taxanes and vinca alkaloids, which target the ubiquitously expressed tubulin and are often associated with neurotoxicity, inhibitors of KSP are expected to have a more favorable safety profile by selectively targeting dividing cancer cells.[1][3]

Mechanism of Action: How KSP Inhibitors Induce Mitotic Arrest

Inhibition of KSP's ATPase activity disrupts its motor function, leading to a failure in centrosome separation.[1] This results in the formation of a characteristic "monoastral" spindle, where a single aster of microtubules radiates from unseparated centrosomes.[1][2] This aberrant spindle structure activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism, which halts the cell cycle in mitosis to prevent aneuploidy.[2] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death of the cancerous cells.[4]

The allosteric binding of inhibitors to a pocket in the KSP motor domain, distinct from the ATP and microtubule binding sites, is a common mechanism.[4] This binding prevents the conformational changes necessary for ATP hydrolysis and movement along microtubules.

The Role of this compound in KSP Inhibitor Synthesis

This compound serves as a crucial building block for the synthesis of various KSP inhibitors, particularly those based on dihydropyrazole and dihydropyrrole scaffolds. Its diphenylhydroxymethyl group provides a three-dimensional structure that can be key for fitting into the allosteric binding pocket of KSP, while the benzoic acid moiety offers a versatile handle for further chemical modifications to enhance potency, solubility, and pharmacokinetic properties.

The general synthetic approach involves the reaction of a derivative of this compound with other reagents to form the core heterocyclic structure of the inhibitor.

Quantitative Data: Inhibitory Potency of KSP Inhibitors

The potency of KSP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays (e.g., KSP ATPase assay) and their half-maximal effective concentration (EC50) in cell-based assays (e.g., mitotic arrest assay). The table below summarizes the activity of several representative KSP inhibitors.

| Compound Class | Specific Compound | KSP ATPase IC50 (nM) | Mitotic Arrest EC50 (nM) | Reference |

| Dihydropyrimidine | Monastrol | 7900 | - | [5] |

| Dihydropyrrole | MK-0731 | 2.2 | <10 | [1][6] |

| Dihydropyrazole | Dihydropyrazole 15 | - | Low nanomolar | [4] |

Experimental Protocols

KSP ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the KSP motor domain. A common method is the malachite green assay, which detects the release of inorganic phosphate (Pi).

Materials:

-

Recombinant human KSP motor domain

-

Paclitaxel-stabilized microtubules

-

ATP

-

Test compound (e.g., dissolved in DMSO)

-

Assay Buffer: 25 mM PIPES (pH 6.8), 2 mM MgCl2, 1 mM EGTA, 1 mM DTT

-

Malachite Green Reagent

Procedure:

-

Prepare serial dilutions of the test compound in Assay Buffer.

-

In a 96-well plate, add the KSP enzyme, paclitaxel-stabilized microtubules, and the test compound dilutions.

-

Pre-incubate the mixture at room temperature for 10-15 minutes.

-

Initiate the reaction by adding ATP to each well.

-

Incubate the plate at room temperature for 20-30 minutes.

-

Stop the reaction and develop the color by adding the Malachite Green Reagent.

-

Measure the absorbance at approximately 630 nm using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]

Mitotic Arrest Assay

This cell-based assay determines the ability of a compound to induce cell cycle arrest in the G2/M phase.

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

Test compound

-

Fixative (e.g., 70% ethanol)

-

DNA staining solution (e.g., Propidium Iodide with RNase A)

-

Flow cytometer

Procedure:

-

Seed cancer cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol.

-

Wash the fixed cells and resuspend them in the DNA staining solution.

-

Incubate at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G2/M phase of the cell cycle for each treatment condition to determine the EC50 for mitotic arrest.[8][9]

Signaling Pathways

The inhibition of KSP by compounds derived from this compound leads to mitotic arrest and subsequent apoptosis. This process involves the activation of the spindle assembly checkpoint and the intrinsic apoptotic pathway.

Conclusion

This compound is a vital precursor in the medicinal chemistry efforts to develop novel and selective KSP inhibitors. While devoid of intrinsic biological activity, its structural features are instrumental in the design of potent antimitotic agents. The resulting KSP inhibitors act by disrupting the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells. The targeted nature of KSP makes these compounds promising candidates for cancer therapy with a potentially wider therapeutic window compared to traditional microtubule-targeting agents. Further research into the structure-activity relationships of KSP inhibitors derived from this compound will continue to drive the development of next-generation anticancer drugs.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinesin spindle protein (KSP) inhibitors. Part 1: The discovery of 3,5-diaryl-4,5-dihydropyrazoles as potent and selective inhibitors of the mitotic kinesin KSP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kinesin spindle protein (KSP) inhibitors. Part 2: the design, synthesis, and characterization of 2,4-diaryl-2,5-dihydropyrrole inhibitors of the mitotic kinesin KSP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Targeting mitotic exit in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-(Diphenylhydroxymethyl)benzoic Acid in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique in drug discovery and development, enabling the efficient synthesis of peptides and other organic molecules. The choice of a linker, which tethers the growing molecule to the solid support, is critical for a successful synthesis. 4-(Diphenylhydroxymethyl)benzoic acid is a trityl-type linker precursor that offers unique advantages in solid-phase synthesis. Its bulky diphenylhydroxymethyl group provides steric hindrance that can minimize diketopiperazine formation, a common side reaction with certain C-terminal amino acids like proline and glycine.[1] Furthermore, the trityl-like structure allows for mild acid cleavage conditions to release the synthesized compound from the resin, preserving acid-sensitive functionalities within the molecule.

This document provides detailed application notes and experimental protocols for the use of this compound as a linker in solid-phase synthesis. While direct quantitative data for this specific linker is not extensively available in the literature, the protocols provided are based on established procedures for structurally similar linkers, such as 4-(Hydroxymethyl)benzoic acid (HMBA) and other trityl-type linkers. Researchers should consider the provided data as a guideline and may need to optimize conditions for their specific application.

Key Features and Advantages

-

Mild Cleavage Conditions: The trityl-like nature of the linker allows for cleavage under mild acidic conditions (e.g., dilute trifluoroacetic acid), which is compatible with a wide range of protecting groups and sensitive functional groups.[2]

-

Suppression of Side Reactions: The steric bulk of the diphenylmethyl group can help to prevent unwanted side reactions, such as the formation of diketopiperazines, particularly when assembling peptides with C-terminal proline or glycine residues.[1]

-

Versatility: Similar to other benzoic acid-based linkers, it holds the potential for the synthesis of C-terminally modified peptides, including acids, amides, and esters, by employing different cleavage strategies.

Chemical Structure of the Linker

Caption: Chemical structure of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for similar linkers and should be optimized for specific applications.

Protocol 1: Attachment of this compound to Aminomethyl Resin

This protocol describes the coupling of the linker to a standard aminomethyl-functionalized solid support.

Materials:

-

Aminomethyl polystyrene resin

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

Procedure:

-

Swell the aminomethyl resin in DMF for 1 hour in a reaction vessel.

-

Wash the resin with DMF (3 x 10 mL/g resin).

-

In a separate flask, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution and pre-activate for 10 minutes.

-

Add the activated linker solution to the resin.

-

Agitate the mixture at room temperature for 4-6 hours.

-

Wash the resin thoroughly with DMF (3 x 10 mL/g resin) and DCM (3 x 10 mL/g resin).

-

Dry the resin under vacuum.

Protocol 2: Loading of the First Fmoc-Amino Acid

This protocol details the esterification of the first N-Fmoc protected amino acid to the linker-functionalized resin.

Materials:

-

Linker-functionalized resin

-

Fmoc-amino acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Swell the linker-functionalized resin in DCM for 1 hour.

-

In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) in a minimal amount of DMF.

-

Add the dissolved Fmoc-amino acid and DIC (3 equivalents) to the resin.

-

Add a catalytic amount of DMAP to the reaction mixture.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Wash the resin thoroughly with DMF (3 x 10 mL/g resin) and DCM (3 x 10 mL/g resin).

-

Dry the resin under vacuum.

-

Determine the loading capacity of the resin using a standard method (e.g., UV-Vis spectrophotometric quantification of the fulvene-piperidine adduct after Fmoc deprotection).

Protocol 3: Solid-Phase Peptide Synthesis Workflow

This section outlines the general workflow for peptide chain elongation using the Fmoc/tBu strategy.

Caption: General workflow for solid-phase peptide synthesis.

Protocol 4: Cleavage of the Peptide from the Resin

The diphenylhydroxymethyl group is structurally similar to a trityl group, suggesting that mild acidic conditions will be effective for cleavage. The exact conditions should be optimized based on the sensitivity of the synthesized peptide.

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

-

Diethylether (cold)

Procedure for Peptide Acid:

-

Wash the dried peptide-resin with DCM.

-

Prepare a cleavage cocktail. For a standard cleavage, a mixture of 95% TFA, 2.5% TIS, and 2.5% water is commonly used. For more acid-labile products, a milder cocktail of 1-5% TFA in DCM can be tested.[2]

-

Add the cleavage cocktail to the peptide-resin and agitate at room temperature for 1-3 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with additional cleavage cocktail or DCM.

-

Combine the filtrates and precipitate the peptide by adding cold diethylether.

-

Centrifuge or filter to collect the crude peptide.

-

Wash the peptide with cold diethylether and dry under vacuum.

Quantitative Data (for structurally similar HMBA linker)

Disclaimer: The following data is for the 4-(Hydroxymethyl)benzoic acid (HMBA) linker and is provided for comparative purposes. Actual results with this compound may vary and require optimization.

| Parameter | Typical Range | Notes |

| First Amino Acid Loading | 0.2 - 0.8 mmol/g | Dependent on the resin and coupling conditions. |

| Cleavage Yield (Acid) | 60 - 85% | Varies with peptide sequence and cleavage conditions. |

| Cleavage Yield (Amide) | 70 - 95% | Requires a two-step cleavage/amination process. |

| Cleavage Yield (Ester) | 75 - 90% | Dependent on the alcohol used for transesterification. |

| Purity of Crude Peptide | > 80% | Highly dependent on the peptide sequence and synthesis efficiency. |

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the linker's properties and its application in solid-phase synthesis.

Caption: Logical relationship of linker properties and application.

Conclusion

This compound presents a promising linker for solid-phase synthesis, particularly for sequences prone to side reactions and for the synthesis of acid-sensitive molecules. While specific quantitative data for this linker is still emerging, the provided protocols, adapted from similar and well-established linkers, offer a solid foundation for its application. Researchers are encouraged to perform initial small-scale trials to optimize loading and cleavage conditions for their specific synthetic targets. The unique combination of steric bulk and mild cleavage characteristics makes this linker a valuable tool for advancing research in peptide and medicinal chemistry.

References

Application Notes and Protocols for Coupling 4-(Diphenylhydroxymethyl)benzoic Acid with Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the covalent coupling of 4-(Diphenylhydroxymethyl)benzoic acid to polymers bearing hydroxyl or primary amine functionalities. This methodology is particularly relevant for creating polymer-drug conjugates, where the this compound moiety can act as a traceless linker or a stable anchoring point. The protocols outlined below focus on two commonly used polymers in biomedical research: Poly(ethylene glycol) (PEG) and Poly(ethylenimine) (PEI).

Introduction

This compound is a derivative of benzoic acid featuring a diphenylhydroxymethyl group. This structural motif is related to the trityl group, which is known for its use as a protecting group and as a linker in solid-phase synthesis and drug delivery. The carboxylic acid group allows for straightforward conjugation to polymers, while the bulky diphenylhydroxymethyl group can influence the physicochemical properties of the resulting conjugate. The linkage of such molecules to polymers can be instrumental in the development of advanced drug delivery systems. For instance, trityl-based linkers can be designed for acid-triggered release of active pharmaceutical ingredients (APIs) from polymer nanoparticles within the acidic tumor microenvironment.

Data Presentation

The efficiency of the coupling reaction is dependent on several factors, including the polymer, coupling agents, and reaction conditions. The following table summarizes expected quantitative data based on typical carbodiimide-mediated coupling reactions.

| Parameter | Polymer | Coupling Method | Typical Loading Capacity / Substitution | Typical Yield | Reference |

| Loading Capacity | Amine-terminated Polymer | EDC/NHS | 0.2 - 0.8 mmol/g | >85% | Generic data for similar couplings |

| Degree of Substitution | Hydroxyl-terminated PEG | DCC/DMAP | 70 - 95% | >90% | Generic data for similar couplings |

| Cleavage Yield (Amide) | N/A | Ammonolysis | 70 - 95% | N/A | [1] |

| Cleavage Yield (Acid) | N/A | Acidolysis | 60 - 85% | N/A | [1] |

Experimental Protocols

Protocol 1: Coupling of this compound to Hydroxyl-Terminated Poly(ethylene glycol) (PEG-OH) via Esterification

This protocol describes the formation of an ester linkage between the carboxylic acid of this compound and the terminal hydroxyl groups of PEG.

Materials:

-

Hydroxy-terminated Poly(ethylene glycol) (PEG-OH)

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Diethyl ether

-

Dialysis tubing (appropriate MWCO for the polymer)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve PEG-OH (1 equivalent) and this compound (1.5 equivalents) in anhydrous DCM.

-

Add DMAP (0.2 equivalents) to the solution and stir until all components are dissolved.

-

In a separate container, dissolve DCC (2 equivalents) in a minimal amount of anhydrous DCM.

-

Slowly add the DCC solution to the PEG-OH solution under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction to stir at room temperature for 24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Remove the DCU precipitate by filtration.

-

Concentrate the filtrate under reduced pressure.

-

Precipitate the crude product by adding the concentrated solution to cold diethyl ether.

-

Collect the precipitate by filtration and wash thoroughly with diethyl ether.

-

To further purify the product, dissolve it in a minimal amount of deionized water and dialyze against deionized water for 48 hours, changing the water every 12 hours.

-

Lyophilize the dialyzed solution to obtain the purified PEG-4-(Diphenylhydroxymethyl)benzoate conjugate.

Characterization:

-

¹H NMR: Confirm the presence of characteristic peaks from both the PEG backbone and the this compound moiety. The degree of substitution can be calculated by comparing the integration of polymer backbone protons with the aromatic protons of the attached molecule.

-

FTIR: Look for the appearance of a new ester carbonyl peak (typically around 1730 cm⁻¹).

-

GPC/SEC: To determine the molecular weight and polydispersity index (PDI) of the functionalized polymer.

Protocol 2: Coupling of this compound to Poly(ethylenimine) (PEI) via Amidation

This protocol details the formation of an amide bond between the carboxylic acid of this compound and the primary/secondary amine groups of branched PEI.

Materials:

-

Branched Poly(ethylenimine) (PEI)

-

This compound

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dialysis tubing (appropriate MWCO for the polymer)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve this compound (1.5 equivalents) and NHS (1.5 equivalents) in anhydrous DMF.

-

Add EDC (2 equivalents) to the solution and stir at room temperature for 4 hours to activate the carboxylic acid by forming an NHS ester.

-

In a separate flask, dissolve branched PEI (1 equivalent, based on the molecular weight of the repeating unit for calculation of molar equivalents of amine groups) in anhydrous DMF.

-

Slowly add the activated this compound solution to the PEI solution.

-

Allow the reaction to stir at room temperature for 48 hours under an inert atmosphere.

-

Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 72 hours, with frequent water changes, to remove unreacted starting materials, EDC, NHS, and DMF.

-

Lyophilize the purified solution to obtain the PEI-4-(Diphenylhydroxymethyl)benzamide conjugate as a solid.

Characterization:

-

¹H NMR: Confirmation of conjugation by the appearance of aromatic protons from the this compound moiety. Quantification of the degree of substitution can be achieved by comparing the integration of these aromatic protons to the protons of the PEI backbone.

-

FTIR: Observe the appearance of the amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands.

Visualizations

Caption: General experimental workflow for the coupling of this compound to polymers.

Caption: Signaling pathway for targeted drug delivery via the EPR effect and acid-sensitive linker cleavage.

References

Application Notes and Protocols: 4-(Diphenylhydroxymethyl)benzoic Acid in Pharmaceutical Intermediate Synthesis

Introduction

4-(Diphenylhydroxymethyl)benzoic acid is a versatile polycyclic aromatic compound that serves as a crucial building block in the synthesis of various pharmaceutical intermediates. Its unique structure, featuring a carboxylic acid group for further functionalization and a bulky diphenylhydroxymethyl (benzhydryl) moiety, makes it a valuable precursor for creating complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of the antihistamine Fexofenadine, as a precursor for antitumor agents targeting the Kinesin Spindle Protein (KSP), and in the preparation of trityl-type linkers for solid-phase synthesis.

Application 1: Synthesis of Fexofenadine

Fexofenadine is a second-generation antihistamine medication used to treat allergy symptoms such as hay fever and hives. It is known for its non-sedating properties as it penetrates the blood-brain barrier to a very limited extent.[1][2] The synthesis of Fexofenadine often involves the coupling of a piperidine derivative containing the diphenylhydroxymethyl moiety with a substituted phenylacetic acid side chain.

Synthetic Pathway Overview

The following diagram illustrates a common synthetic route to Fexofenadine, starting from the condensation of azacyclonol (diphenyl(piperidin-4-yl)methanol) with a keto-ester, followed by reduction and hydrolysis.

Quantitative Data for Fexofenadine Synthesis

The following table summarizes quantitative data from various reported syntheses of Fexofenadine and its intermediates.

| Step | Starting Material | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1. Condensation | Methyl-4-(4-chloro-1-oxobutyryl)-α,α-dimethyl phenyl acetate, Azacyclanol | Toluene, K₂CO₃, KI, Water | Reflux | 30 - 40 | - | - | [3] |

| 2. Reduction of Ketone | Methyl 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylphenyl acetate | Sodium borohydride, Methanol | 25 - 35 | 2 - 3 | 90-92.5 | - | [2] |

| 3. Hydrolysis of Ester | Methyl 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-α,α-dimethyl phenyl acetate | Ethanol, Sodium hydroxide | Reflux | 3 - 4 | - | >99 | [2] |

| Overall (Crude) | Methyl 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylbenzeneacetic acid methyl ester | 1. NaBH₄, Methanol2. NaOH, Reflux3. HCl | 5 - 30 (Step 1)Reflux (Step 2) | 1 (Step 1)4 (Step 2) | 89.5 | - | [4] |